molecular formula C9H16N2O B1517568 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile CAS No. 54961-36-3

1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile

Cat. No.: B1517568
CAS No.: 54961-36-3
M. Wt: 168.24 g/mol
InChI Key: ZXKYYQPKEBFPCU-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile is an organic compound that features a cyclohexane ring substituted with a nitrile group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with 2-aminoethanol. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the nitrile carbon, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halides or alkyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethylamino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexanecarbonitrile: Lacks the hydroxyethylamino group, making it less versatile in chemical reactions.

    2-Aminoethanol:

    1-(2-Hydroxyethyl)-cyclohexane: Lacks the nitrile group, reducing its reactivity in certain chemical transformations.

Uniqueness: 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile is unique due to the presence of both the hydroxyethylamino group and the nitrile group on the cyclohexane ring

Properties

IUPAC Name

1-(2-hydroxyethylamino)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8-9(11-6-7-12)4-2-1-3-5-9/h11-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKYYQPKEBFPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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